4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide
Description
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide features a quinazolinone core substituted with a bromine atom at position 6, a sulfanylidene group at position 2, and a 4-methoxybenzylamide moiety linked via a methylene bridge.
Properties
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O3S/c1-31-19-9-4-15(5-10-19)13-26-22(29)17-6-2-16(3-7-17)14-28-23(30)20-12-18(25)8-11-21(20)27-24(28)32/h2-12,20H,13-14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTNUYKKVYTSRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=C(C=CC4=NC3=S)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a complex organic molecule with a molecular formula of and a molecular weight of approximately 573.48 g/mol. This compound is notable for its diverse biological activities, particularly in medicinal chemistry, where it is being investigated for its potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazolinone core, which is a common structural motif in many biologically active compounds. The presence of the bromine atom and thioamide group is believed to enhance its biological activity by improving binding affinity to specific molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 573.48 g/mol |
| IUPAC Name | This compound |
| Purity | Typically >95% |
Antimicrobial Activity
Recent studies have shown that compounds with similar quinazolinone structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in neurological function and metabolic processes, respectively. Inhibition of AChE is particularly relevant for treating conditions like Alzheimer's disease .
Table 1: Enzyme Inhibition Data
| Enzyme Type | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong inhibitor |
| Urease | Moderate to strong inhibitor |
Anticancer Potential
The quinazolinone core has been associated with anticancer activity due to its ability to interfere with cellular proliferation pathways. Research indicates that modifications to the core structure can enhance cytotoxicity against various cancer cell lines .
Case Studies
- Study on Antimicrobial Properties : A synthesized series of quinazolinone derivatives were tested against multiple bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
- Enzyme Inhibition Study : A comparative analysis of enzyme inhibitors showed that the thioamide functionality in the compound increased binding affinity to AChE, leading to more effective inhibition than previously known inhibitors .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The bromine and thioamide groups facilitate stronger interactions with enzyme active sites.
- Receptor Modulation : The compound may act as a modulator for various receptors involved in neurotransmission and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Substitution at the N-benzyl position (4-methoxy vs. 2-methoxy or 4-methyl) influences electronic and steric properties, affecting solubility and target binding .
Spectroscopic Signatures
Notable Trends:
Bioactivity and Functional Implications
- Compound : Demonstrated tyrosinase inhibition (IC₅₀ = 2.4 µM), attributed to the 4-oxo and methoxybenzamide moieties enhancing metal chelation and enzyme binding .
- Findings: Bioactivity clustering suggests that brominated quinazolinones (like the target compound) may share antiproliferative or kinase-inhibitory properties with structurally related molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
